molecular formula C5H8N4S B1293095 4-(Ethylthio)-1,3,5-triazin-2-amine CAS No. 1030520-58-1

4-(Ethylthio)-1,3,5-triazin-2-amine

Cat. No.: B1293095
CAS No.: 1030520-58-1
M. Wt: 156.21 g/mol
InChI Key: AVBKNGJOMAVMNK-UHFFFAOYSA-N
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Description

4-(Ethylthio)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of an ethylthio group in the 4-position and an amino group in the 2-position of the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-(ethylthio)-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water under reflux conditions. The general reaction scheme is as follows:

2-Chloro-4-(ethylthio)-1,3,5-triazine+AmmoniaThis compound+HCl\text{2-Chloro-4-(ethylthio)-1,3,5-triazine} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-(ethylthio)-1,3,5-triazine+Ammonia→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-(Ethylthio)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethylthio group enhances its binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-1,3,5-triazin-2-amine
  • 4-(Propylthio)-1,3,5-triazin-2-amine
  • 4-(Butylthio)-1,3,5-triazin-2-amine

Uniqueness

4-(Ethylthio)-1,3,5-triazin-2-amine is unique due to the specific length and hydrophobicity of its ethylthio group, which can influence its reactivity and binding properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-ethylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKNGJOMAVMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649300
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030520-58-1
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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